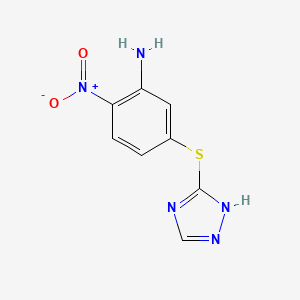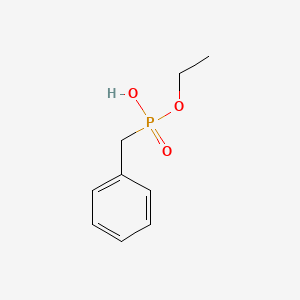
ethyl hydrogen benzylphosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ethyl hydrogen benzylphosphonate is an organophosphorus compound that features a phosphonic acid group bonded to a benzyl group and an ethyl ester. This compound is part of a broader class of phosphonates, which are known for their diverse applications in various fields such as chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
ethyl hydrogen benzylphosphonate can be synthesized through several methods. One common approach involves the esterification of phosphonic acids with alcohols. For instance, the esterification of benzylphosphonic acid with ethanol in the presence of a catalyst such as triethylamine can yield the desired ester . Another method involves the use of microwave-assisted synthesis, which can accelerate the reaction and improve yields .
Industrial Production Methods
Industrial production of phosphonic acid esters often involves large-scale esterification processes. These processes typically use continuous flow reactors to ensure consistent product quality and high efficiency. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for maximizing yield and minimizing by-products.
Analyse Chemischer Reaktionen
Types of Reactions
ethyl hydrogen benzylphosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Benzylphosphonic acid.
Substitution: Various substituted phosphonic acid esters.
Wissenschaftliche Forschungsanwendungen
ethyl hydrogen benzylphosphonate has numerous applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of phosphonic acid, benzyl-, monoethyl ester involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This inhibition can occur through various pathways, including competitive and non-competitive inhibition .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphonic acid, benzyl-, diethyl ester
- Phosphonic acid, methyl-, monoethyl ester
- Phosphonic acid, phenyl-, monoethyl ester
Uniqueness
ethyl hydrogen benzylphosphonate is unique due to its specific combination of a benzyl group and an ethyl ester. This structure imparts distinct chemical properties and reactivity compared to other phosphonic acid esters. For example, the benzyl group can enhance the compound’s lipophilicity, making it more suitable for certain biological applications .
Eigenschaften
CAS-Nummer |
18933-98-7 |
|---|---|
Molekularformel |
C9H13O3P |
Molekulargewicht |
200.17 g/mol |
IUPAC-Name |
benzyl(ethoxy)phosphinic acid |
InChI |
InChI=1S/C9H13O3P/c1-2-12-13(10,11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H,10,11) |
InChI-Schlüssel |
WSOJYRTVHMMFST-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(CC1=CC=CC=C1)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
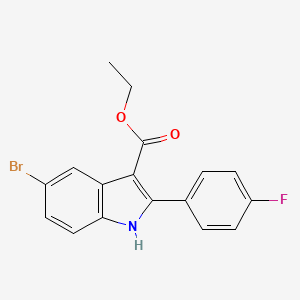
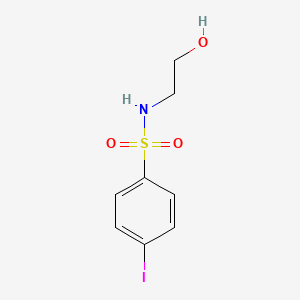
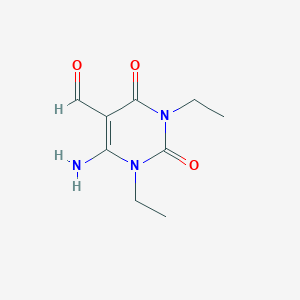
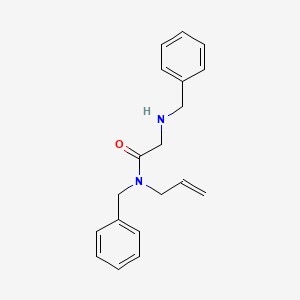
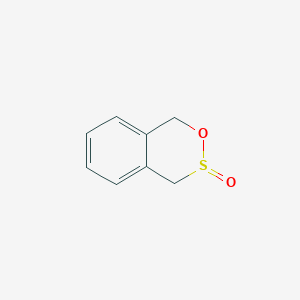
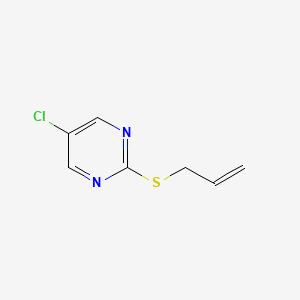

![3-(Cyclohex-1-EN-1-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8738263.png)
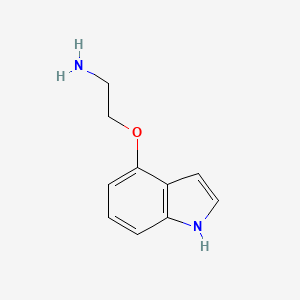
![1-Benzyl-7-iodo-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B8738288.png)
![4-[2-(Dimethylamino)-1,3-thiazol-4-yl]benzoic acid](/img/structure/B8738296.png)
![5-[(4-fluorophenyl)methyl]-3-nitro-2(1H)-pyridinone](/img/structure/B8738306.png)
![Ethyl[(quinolin-2-yl)methyl]amine](/img/structure/B8738313.png)
